![molecular formula C8H16N4O2 B12547789 [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester](/img/structure/B12547789.png)
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: An appropriate amine (e.g., (S)-1-Methyl-2-azidoethylamine) and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in an organic solvent (e.g., dichloromethane) at a controlled temperature, typically around 0-5°C.
Base: A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Product Isolation: The product is isolated by standard extraction and purification techniques, such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
科学研究应用
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development, particularly as a prodrug or in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester involves its interaction with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The carbamate group can also interact with enzymes, potentially inhibiting their activity by forming stable carbamate-enzyme complexes.
相似化合物的比较
[(S)-1-Methyl-2-azidoethyl]carbamic acid tert-butyl ester can be compared with other carbamate compounds, such as:
Ethyl carbamate: A simpler carbamate with different reactivity and applications.
Methyl carbamate: Another basic carbamate with distinct properties.
tert-Butyl carbamate: Similar in structure but lacks the azido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and versatility in synthetic applications.
属性
分子式 |
C8H16N4O2 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
InChI 键 |
QNBSOZHFBNUGCB-LURJTMIESA-N |
手性 SMILES |
C[C@@H](CN=[N+]=[N-])NC(=O)OC(C)(C)C |
规范 SMILES |
CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
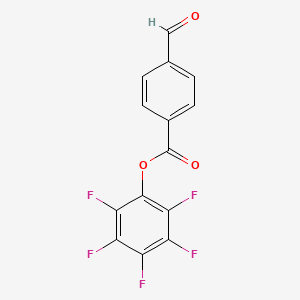
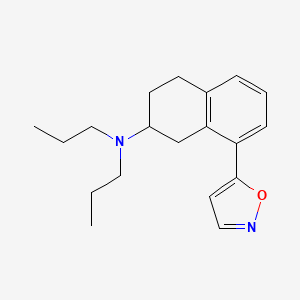

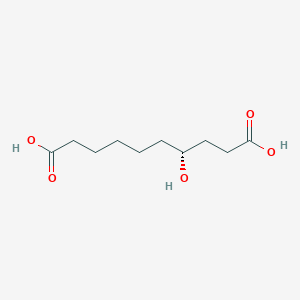
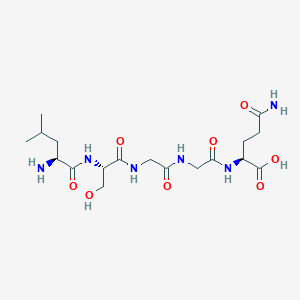


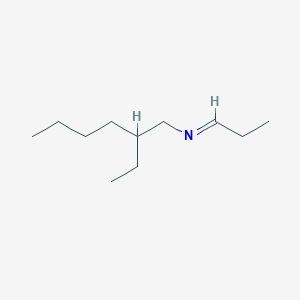
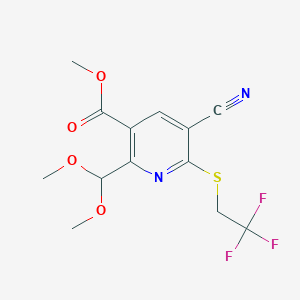
![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)


![6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one](/img/structure/B12547785.png)
